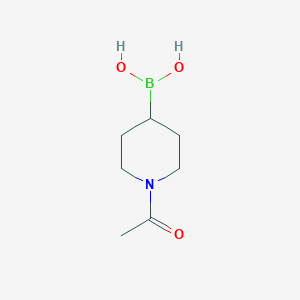
(1-Acetylpiperidin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Acetylpiperidin-4-yl)boronic acid” is a chemical compound with the IUPAC name “(1-acetylpiperidin-4-yl)boronic acid” and the Inchi Code "1S/C7H14BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7,11-12H,2-5H2,1H3" .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “(1-Acetylpiperidin-4-yl)boronic acid” can be represented by the Inchi Code "1S/C7H14BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7,11-12H,2-5H2,1H3" .Chemical Reactions Analysis
Boronic acids, including “(1-Acetylpiperidin-4-yl)boronic acid”, are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains . Boronic acids are increasingly utilized in diverse areas of research, including sensing applications .Physical And Chemical Properties Analysis
“(1-Acetylpiperidin-4-yl)boronic acid” is a solid substance with a molecular weight of 171 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
(1-Acetylpiperidin-4-yl)boronic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of organoboron compounds with aryl or vinyl halides using a palladium catalyst. Key features include mild reaction conditions, functional group tolerance, and environmentally benign reagents . The boronic acid moiety facilitates transmetalation with palladium, leading to the formation of new C–C bonds.
DYRK1A Inhibitors
This compound is employed in the synthesis of novel pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These derivatives serve as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase implicated in neurodegenerative diseases and cancer .
Boronic Acid-Based Sensing
Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions), making them valuable for sensing applications. These can be homogeneous assays or heterogeneous detection methods. Researchers have explored boronic acid sensor molecules for selective detection of specific analytes .
Protodeboronation Reactions
Protodeboronation reactions involving boronic esters are essential in organic synthesis. By using less nucleophilic boron ate complexes, such as (3,5-bis(trifluoromethyl)phenyl)lithium, researchers achieve efficient transformations. For instance, this strategy has been applied to synthesize indolizidine derivatives with good diastereoselectivity .
Safety and Hazards
The safety information for “(1-Acetylpiperidin-4-yl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Boronic acids, including “(1-Acetylpiperidin-4-yl)boronic acid”, have been growing in interest for their potential applications in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests a promising future for further studies and applications of “(1-Acetylpiperidin-4-yl)boronic acid”.
Wirkmechanismus
Target of Action
The primary target of (1-Acetylpiperidin-4-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, (1-Acetylpiperidin-4-yl)boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in organic synthesis . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of (1-Acetylpiperidin-4-yl)boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of (1-Acetylpiperidin-4-yl)boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound can be affected by storage conditions . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(1-acetylpiperidin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7,11-12H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQEETWDPGWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCN(CC1)C(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1444624-62-7 |
Source


|
| Record name | (1-acetylpiperidin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)
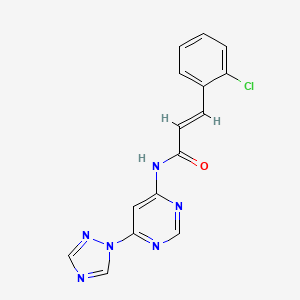
![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)
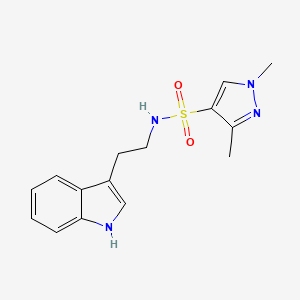
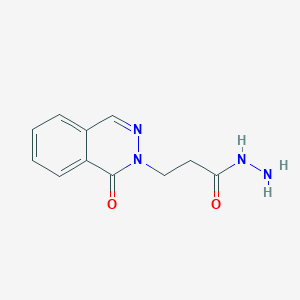
![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2364909.png)
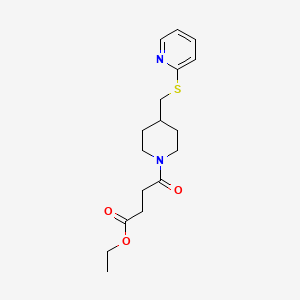
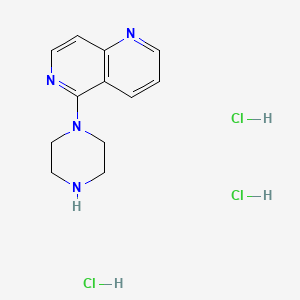
![4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2364912.png)
![1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2364914.png)
![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)
